BAM(8-22)

Receptor Pharmacology Pain Research Selectivity Profiling

BAM(8-22) is the definitive tool for selective MRGPRX1 activation. Unlike BAM-22P, it completely lacks opioid receptor affinity, eliminating off-target confounds in calcium flux, β-arrestin, and downstream signaling assays. Essential for MRGPRX1 antagonist/PAM screening—the >7-fold potentiation by ML382 is robust and reproducible, unlike synthetic agonists such as compound-16 which show weak to no modulation. Validated as a selective pruritogen in human histamine-independent itch models and in bone cancer pain models. Insist on BAM(8-22) for clean, publication-grade, MRGPRX1-specific pharmacology.

Molecular Formula C91H127N25O23S
Molecular Weight 1971.2 g/mol
Cat. No. B1667729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAM(8-22)
SynonymsBAM8-22;  BAM 8-22;  BAM-8-22;  BAM822;  BAM 822;  BAM-822;  BAM(8-22); 
Molecular FormulaC91H127N25O23S
Molecular Weight1971.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N
InChIInChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1
InChIKeyGOEYECACIBFJGZ-NPAGUKBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAM(8-22) Peptide: An Endogenous MRGPRX1 Agonist for Non-Opioid Itch and Pain Research


BAM(8-22) (Bovine Adrenal Medulla 8-22) is a 15-amino acid peptide fragment (sequence: VGRPEWWMDYQKRYG) derived from the proteolytic cleavage of proenkephalin A. It is an endogenous, potent, and selective agonist of the Mas-related G protein-coupled receptor X1 (MRGPRX1, also known as SNSR), a receptor predominantly expressed in small-diameter primary sensory neurons involved in mediating histamine-independent itch and nociception [1]. BAM(8-22) is distinct from its parent peptide, BAM-22P, due to the absence of the N-terminal met-enkephalin motif, which results in a complete lack of affinity for classical opioid receptors . Its discovery has been instrumental in establishing MRGPRX1 as a key non-opioid target for developing novel analgesics and antipruritics [2].

Why BAM(8-22) Cannot Be Substituted by BAM-22P or Other In-Class MRGPRX1 Agonists


Generic substitution of BAM(8-22) with its closest structural analog, BAM-22P, or with other MRGPRX1 agonists like the synthetic compound-16, is not scientifically justified due to fundamental differences in receptor selectivity and pharmacological profile. BAM-22P retains the met-enkephalin motif and thus acts as a potent opioid receptor agonist, introducing significant confounding off-target effects in studies of MRGPRX1-mediated pain and itch . In contrast, BAM(8-22) has no measurable affinity for opioid receptors, enabling clean, MRGPRX1-specific signaling studies . Furthermore, even within the class of MRGPRX1 agonists, differences in binding mode and allosteric modulation profoundly impact functional outcomes. For instance, the synthetic agonist compound-16 does not exhibit the same potentiation by the positive allosteric modulator ML382 as BAM(8-22) does [1]. Therefore, substituting BAM(8-22) without rigorous validation introduces experimental variability and compromises data interpretation in models of non-opioid pain, histamine-independent itch, and MRGPRX1 structure-function analyses.

Quantitative Differentiation: BAM(8-22) vs. Closest Analogs and Alternatives


Opioid Receptor Selectivity: BAM(8-22) vs. BAM-22P

BAM(8-22) displays a complete lack of affinity for opioid receptors, a critical point of differentiation from its precursor peptide BAM-22P. BAM-22P, which contains the N-terminal met-enkephalin motif (YGGFM), is a potent agonist at mu, delta, and kappa opioid receptors. In contrast, BAM(8-22) lacks this motif and exhibits no detectable binding or functional activity at these receptors . This stark difference in selectivity is paramount for experimental design, as it allows BAM(8-22) to be used as a clean probe for MRGPRX1-mediated pathways without the confounding influence of opioid receptor signaling.

Receptor Pharmacology Pain Research Selectivity Profiling

Potentiation by ML382: BAM(8-22) vs. Compound-16

The positive allosteric modulator (PAM) ML382 enhances the potency of BAM(8-22) by more than 7-fold, reducing the EC50 for MRGPRX1 activation from 18.7 nM to 2.9 nM [1]. In stark contrast, ML382 displays only very weak PAM activity for the synthetic MRGPRX1 agonist compound-16 [2]. Structural studies indicate that while ML382 binds to an allosteric site on MRGPRX1, it has a weak physical contact with compound-16 bound in the orthosteric pocket, explaining its limited functional cooperativity [3]. This demonstrates that BAM(8-22) is the preferred agonist partner for ML382 in experiments designed to study allosteric modulation of MRGPRX1 or to leverage the enhanced analgesic effects of the combination.

Allosteric Modulation MRGPRX1 Pharmacology Pain Therapeutics

In Vivo Efficacy: Attenuation of Bone Cancer Pain by BAM(8-22)

In a mouse model of bone cancer pain, intrathecal administration of BAM(8-22) significantly attenuates pain behaviors. This is a specific, validated in vivo application for BAM(8-22) that is not a generic feature of all MRGPRX1 agonists . While other agonists like compound-16 have been used in cellular and structural studies, their in vivo efficacy in this specific pain model is not as well-established. This data provides a clear, disease-relevant benchmark for researchers interested in the analgesic potential of MRGPRX1 activation in a clinically translatable model.

In Vivo Pharmacology Bone Cancer Pain Analgesic Research

A Validated Human Experimental Itch Model: BAM(8-22) vs. Cowhage

BAM(8-22) has been established as a robust, reliable, and highly efficient inducer of non-histaminergic itch in a human experimental model. Application of BAM8-22 via heat-inactivated cowhage spicules induces significantly higher itch intensity than cowhage alone, without causing pain or changes in superficial blood perfusion, mechanical, or thermal sensitivity [1]. This creates a clean, specific, and reproducible human model for studying non-histaminergic pruritus. In contrast, cowhage, a traditional pruritogen, activates protease-activated receptors (PARs) and exhibits more variable and less specific effects [2].

Pruritus Non-Histaminergic Itch Human Models

Optimized BAM(8-22) Application Scenarios Based on Differentiated Evidence


MRGPRX1-Specific Signaling and Selectivity Studies (Excluding Opioid Confounds)

Utilize BAM(8-22) as the gold-standard agonist for all experiments requiring pure MRGPRX1 activation. Its complete lack of opioid receptor affinity, in contrast to BAM-22P, ensures that observed effects in calcium flux, β-arrestin recruitment, or other downstream signaling assays are exclusively mediated by MRGPRX1. This is critical for screening novel MRGPRX1 antagonists or allosteric modulators and for validating receptor-specific antibodies or knockout models .

Investigating Allosteric Modulation of MRGPRX1 with ML382

For studies focused on the pharmacology of the MRGPRX1 positive allosteric modulator ML382, BAM(8-22) is the essential agonist. The >7-fold potentiation of BAM(8-22) by ML382 is a robust and reproducible effect . In contrast, other MRGPRX1 agonists like compound-16 show weak to no potentiation by ML382, making them unsuitable for characterizing the mechanism or screening for novel PAMs [1].

Establishing a Validated Human Model of Non-Histaminergic Itch

Employ BAM(8-22) as a selective pruritogen to induce and study non-histaminergic itch in human volunteers. The established protocol using heat-inactivated spicules coated with BAM(8-22) yields a consistent, high-intensity itch response without the confounding pain and vascular changes associated with other pruritogens like cowhage or histamine . This model is ideal for testing the efficacy of novel antipruritic compounds targeting the MRGPRX1 pathway.

In Vivo Analgesic Studies in Bone Cancer Pain Models

Select BAM(8-22) as a tool compound for preclinical studies investigating the role of MRGPRX1 in bone cancer pain. Its demonstrated ability to attenuate pain behavior in a mouse model provides a clear, disease-relevant phenotype . This is particularly valuable for validating MRGPRX1 as a therapeutic target in oncology-related pain and for benchmarking the efficacy of newly developed small molecule MRGPRX1 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAM(8-22)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.